1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is an organic compound belonging to the class of proline derivatives. It features a pyrrolidine ring, a methoxyphenyl group, and a sulfonyl group, making it a versatile molecule in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The primary target of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is Stromelysin-1 . Stromelysin-1, also known as Matrix Metalloproteinase-3 (MMP-3), is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Biochemical Pathways
Given its target, it can be inferred that it may influence pathways related to extracellular matrix remodeling .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, a core structure of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Molecular Mechanism
It is known to target disintegrin and metalloproteinase domain-containing protein 17
Preparation Methods
The synthesis of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves constructing the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization. Common synthetic routes include:
Ring Construction: Starting from cyclic or acyclic precursors, the pyrrolidine ring is constructed using various cyclization reactions.
Functionalization: Preformed pyrrolidine rings, such as proline derivatives, are functionalized to introduce the methoxyphenyl and sulfonyl groups.
Industrial production methods often involve optimizing these synthetic routes for scalability and cost-effectiveness, ensuring high yields and purity.
Chemical Reactions Analysis
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their functional groups, leading to different biological activities.
Proline Derivatives: Similar to this compound, proline derivatives have diverse applications in medicinal chemistry.
Sulfonamides: These compounds contain the sulfonyl group but differ in their core structures, affecting their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-9-4-6-10(7-5-9)19(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECMKDZDRSAXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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